N-(Morpholinocarbonyl)leucine
Description
N-(Morpholinocarbonyl)leucine is a leucine derivative modified by the introduction of a morpholinocarbonyl group at the amino terminus. This structural modification alters its physicochemical properties, including solubility, stability, and biological activity. The morpholinocarbonyl moiety (a carbonyl group linked to a morpholine ring) enhances hydrogen-bonding capacity and steric bulk, which can influence interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-4-methyl-2-(morpholine-4-carbonylamino)pentanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-8(2)7-9(10(14)15)12-11(16)13-3-5-17-6-4-13/h8-9H,3-7H2,1-2H3,(H,12,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
NZMAANDPAHYSGM-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)N1CCOCC1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)N1CCOCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Leucine Derivatives
Key Findings:
- Meta-Substituted Derivatives: In a study evaluating meta-substituted leucine analogs (Table 1), the morpholinocarbonyl group (compound 18) led to a complete loss of activity in inhibiting EFS-induced contractions (IC₅₀ > 500 µM). In contrast: Cyano (13) and amino (12) substituents retained partial activity (IC₅₀ = 210 µM and 221 µM, respectively). Methyl (9) and chloro (10) groups also abolished activity .
Table 1: Substituent Effects on Leucine Derivatives
| Compound ID | Substituent | IC₅₀ (µM) | Activity Profile |
|---|---|---|---|
| 1 | Parent compound | 158 | High activity |
| 9 | Methyl | >500 | Inactive |
| 10 | Chloro | >500 | Inactive |
| 12 | Amino | 221 | Moderate activity |
| 13 | Cyano | 210 | Moderate activity |
| 18 | Morpholinocarbonyl | >500 | Inactive |
Implication: The morpholinocarbonyl group’s steric hindrance or electronic effects may disrupt target binding in this specific scaffold.
Comparison with Other Carbonyl-Modified Leucine Analogs
A. N-(Ethoxycarbonyl)-L-leucine
- Structure: Ethoxycarbonyl group replaces morpholinocarbonyl.
- Properties: Smaller substituent (MW = 203.24 vs.
- Use : Primarily in peptide synthesis due to its stability.
B. N-(Fluorenyl-9-methoxycarbonyl)leucine (NPC 15199)
- Structure : Bulky fluorenylmethoxycarbonyl (Fmoc) group.
- Activity: Anti-inflammatory effects via PPARγ modulation and T-cell activation inhibition. Unlike morpholinocarbonyl derivatives, Fmoc-leucine mobilizes intracellular Ca²⁺ in cancer cells .
- Applications : Formerly marketed in the U.S. for inflammatory conditions.
C. ES-6864 (Renin Inhibitor)
- Structure: Incorporates N-(Morpholinocarbonyl)leucine as part of a larger scaffold (MW = 791.03).
- Activity: Potent renin inhibition for hypertension treatment. The morpholinocarbonyl group likely enhances target affinity or pharmacokinetics .
Molecular and Functional Distinctions
Table 2: Structural and Functional Comparison
*Estimated based on similar compounds.
Critical Analysis of Research Findings
- Positional Sensitivity: The morpholinocarbonyl group’s inactivity in meta-substituted derivatives contrasts with its utility in ES-6864. This highlights the critical role of substituent position in determining activity .
- Steric vs. Electronic Effects: While smaller groups (cyano, amino) retain partial activity, bulkier substituents (morpholinocarbonyl, Fmoc) exhibit divergent effects depending on the biological target.
- Therapeutic Potential: Derivatives like ES-6864 demonstrate that morpholinocarbonyl-leucine can be advantageous in complex scaffolds, suggesting its value in targeted drug design .
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